molecular formula C12H13N3O2S2 B2678925 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797349-96-2

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2678925
CAS No.: 1797349-96-2
M. Wt: 295.38
InChI Key: OROPRYUJZOKWOS-UHFFFAOYSA-N
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Description

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a sulfonyl group attached to a 5-methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivativesThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific combination of a sulfonyl group attached to a 5-methylthiophene ring and a pyrido[4,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-(5-methylthiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-9-2-3-12(18-9)19(16,17)15-5-4-11-10(7-15)6-13-8-14-11/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROPRYUJZOKWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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